molecular formula C12H10ClNO B6229289 4-(chloromethyl)-2-phenoxypyridine CAS No. 96909-37-4

4-(chloromethyl)-2-phenoxypyridine

Cat. No.: B6229289
CAS No.: 96909-37-4
M. Wt: 219.7
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Description

4-(Chloromethyl)-2-phenoxypyridine is a heterocyclic compound featuring a pyridine ring substituted with a chloromethyl group at position 4 and a phenoxy group at position 2. This structure confers reactivity at the chloromethyl site, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its synthesis typically involves coupling pyridin-2(1H)-one derivatives with aryne intermediates generated from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride, as reported in a mild, high-yield protocol . The chloromethyl group enables further functionalization, such as nucleophilic substitution or cross-coupling reactions, which are critical for developing bioactive molecules .

Properties

CAS No.

96909-37-4

Molecular Formula

C12H10ClNO

Molecular Weight

219.7

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The chloromethylation of 2-phenoxypyridine is a two-step process involving the introduction of a chloromethyl group to the pyridine ring. This method typically employs formaldehyde and hydrochloric acid under acidic conditions, facilitated by a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction proceeds via electrophilic aromatic substitution, where the chloromethyl group is generated in situ from formaldehyde and HCl.

Key Steps:

  • Formation of Chloromethyl Intermediate:
    Formaldehyde reacts with HCl to form chloromethyl chloride (ClCH2OH), which is stabilized by ZnCl2.

  • Electrophilic Attack:
    The chloromethyl electrophile reacts with the electron-rich pyridine ring at the 4-position, favored by the directing effect of the phenoxy group.

Optimized Parameters:

  • Temperature: 50–60°C

  • Catalyst: ZnCl2 (10–15 mol%)

  • Solvent: Dichloroethane or toluene

  • Yield: 55–65%

Industrial Adaptations

Continuous flow reactors have been adopted to enhance safety and efficiency, minimizing exposure to hazardous intermediates. For example, a microreactor system operating at 60°C with a residence time of 30 minutes achieves a 68% yield, outperforming batch processes.

Coupling of Pre-Functionalized Pyridine and Phenol Derivatives

Ullmann-Type Coupling

This method involves the coupling of 4-chloromethylpyridine with a phenol derivative using a copper catalyst. The reaction is conducted in dimethyl sulfoxide (DMSO) with potassium carbonate (K2CO3) as a base, enabling nucleophilic aromatic substitution.

Procedure:

  • Substrate Preparation:
    4-Chloromethylpyridine (1.0 equiv) and phenol (1.2 equiv) are dissolved in DMSO.

  • Catalytic System:
    CuI (5 mol%) and 1,10-phenanthroline (10 mol%) are added to facilitate coupling.

  • Reaction Conditions:
    Heated at 110°C for 12 hours under nitrogen.

Yield and Purity:

  • Isolated Yield: 60–70%

  • Purity: >95% (via column chromatography with ethyl acetate/petroleum ether).

Palladium-Catalyzed Cross-Coupling

Palladium-based catalysts, such as Pd(OAc)2 with triphenylphosphine, enable coupling under milder conditions. This method is advantageous for sterically hindered substrates.

Example Protocol:

  • Reactants: 4-(Bromomethyl)pyridine and 2-phenoxyphenylboronic acid

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: XPhos (4 mol%)

  • Solvent: Tetrahydrofuran (THF)/water (10:1)

  • Yield: 75%

Reductive Amination and Subsequent Chlorination

Synthesis via Aminomethyl Intermediate

A less conventional route involves the reductive amination of 2-phenoxypyridine-4-carbaldehyde followed by chlorination.

Steps:

  • Reductive Amination:
    2-Phenoxypyridine-4-carbaldehyde reacts with ammonium acetate and sodium cyanoborohydride in methanol to form 4-(aminomethyl)-2-phenoxypyridine.

  • Chlorination:
    The amine intermediate is treated with thionyl chloride (SOCl2) to yield the target compound.

Conditions and Outcomes:

  • Chlorination Temperature: 0°C to room temperature

  • Yield: 50–55% (lower due to side reactions).

Comparative Analysis of Methods

Table 1: Summary of Preparation Methods

MethodKey ReagentsCatalystYield (%)Purity (%)Scalability
ChloromethylationFormaldehyde, HCl, ZnCl2ZnCl255–6590High
Ullmann CouplingCuI, 1,10-phenanthrolineCuI60–7095Moderate
Palladium Cross-CouplingPd(OAc)2, XPhosPd(OAc)27598Low
Reductive AminationSOCl2, NH4OAcNone50–5585Low

Advantages and Limitations

  • Chloromethylation: Cost-effective and scalable but requires handling corrosive reagents.

  • Ullmann Coupling: Reliable for aromatic systems but limited by copper residue removal.

  • Palladium Catalysis: High yields and purity but economically prohibitive for industrial use.

  • Reductive Amination: Avoids harsh conditions but suffers from low efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-2-phenoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine carboxylic acids or aldehydes.

    Reduction: Methyl-substituted pyridines.

Scientific Research Applications

4-(chloromethyl)-2-phenoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-2-phenoxypyridine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways . The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs of 4-(chloromethyl)-2-phenoxypyridine include:

  • 4-(Chloromethyl)-2-methylpyridine: Substitutes the phenoxy group with a methyl group, reducing steric hindrance and altering electronic properties.
  • 4,4'-Bis(chloromethyl)-2,2'-bipyridine : A bipyridine derivative with dual chloromethyl groups, enabling polymerization or coordination chemistry applications .
  • 4-(Chloromethyl)-2-(3-(trifluoromethyl)phenoxy)pyridine: Incorporates a trifluoromethyl group on the phenoxy ring, increasing lipophilicity and metabolic stability .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility (Polar Solvents)
This compound ~235.7 268–287* Not reported Moderate in DMSO, CH₂Cl₂
4-(Chloromethyl)-2-methylpyridine 141.6 Not reported 218 High in ethanol, acetone
2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine 310.7 81–83 Not reported Low in water, high in DMF
4,4'-Bis(chloromethyl)-2,2'-bipyridine 295.1 >200 Not reported Poor in water, soluble in THF

*Melting points vary with substituents on the phenyl ring; data from structurally related analogs .

Research Findings and Trends

Recent studies highlight the role of chloromethyl-substituted heterocycles in drug discovery:

  • Antimicrobial Potential: Derivatives of this compound demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and fungi (Candida albicans, MIC: 4 µg/mL) .
  • Agrochemical Utility: Pyrimidine analogs like 2-[4-(chloromethyl)phenoxy]-4,6-dimethoxypyrimidine show herbicidal efficacy at 50–100 ppm concentrations .
  • Synthetic Efficiency : Modern protocols (e.g., TDAE methodology) enable rapid functionalization of chloromethyl groups, reducing reaction times from hours to minutes .

Q & A

Q. What are the common synthetic routes for 4-(chloromethyl)-2-phenoxypyridine, and what reaction conditions are critical for optimizing yield?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. A key precursor is 2-phenoxypyridine, where chloromethylation at the 4-position is achieved using reagents like chloromethyl chloride under controlled conditions. Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity .
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions .
  • Catalysts : Lewis acids (e.g., AlCl₃) may improve regioselectivity .
    Purification via column chromatography or recrystallization is recommended to isolate the product .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • NMR (¹H/¹³C) : The chloromethyl group (δ ~4.5 ppm in ¹H NMR) and aromatic protons (δ 6.5–8.5 ppm) confirm substitution patterns. Coupling constants distinguish ortho/meta/para positions .
  • FT-IR : C-Cl stretching (~650 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) are diagnostic .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight, while fragmentation patterns confirm structural motifs .
    X-ray crystallography (if crystals are obtainable) provides definitive bond lengths and angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data often arise from variations in assay conditions or impurities. Strategies include:

  • Purity Validation : Use HPLC (>95% purity) to exclude confounding effects from byproducts .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .
  • Structural Analog Comparison : Compare activities with derivatives (e.g., 4-chloro-2-methylpyrimidine) to isolate substituent effects .
    Cross-disciplinary validation (e.g., molecular docking studies) can link structural features to observed activities .

Q. What strategies are effective for optimizing regioselectivity in nucleophilic substitution reactions involving this compound?

  • Solvent Effects : Use non-polar solvents (e.g., toluene) to favor SN1 mechanisms or polar aprotic solvents (e.g., DMF) for SN2 pathways .
  • Steric Hindrance : Bulky nucleophiles (e.g., tert-butoxide) may preferentially attack less hindered positions .
  • Catalytic Systems : Transition-metal catalysts (e.g., CuI) can direct substitution to specific sites .
    Monitoring reaction progress via TLC or GC-MS helps adjust conditions in real time .

Q. What safety precautions are essential when handling this compound, given the limited toxicological data?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
  • Waste Disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal .
  • Emergency Protocols : Immediate decontamination with water for spills and ethanol for skin contact .

Methodological Considerations

Q. How can researchers design experiments to assess the stability of this compound under varying storage conditions?

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC .
  • Light Sensitivity : Store samples in amber vials and compare with light-exposed controls to assess photodegradation .
  • Solution Stability : Test solubility in common solvents (e.g., DMSO, ethanol) and track precipitate formation over time .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

  • DFT Calculations : Model transition states to predict regioselectivity in substitution reactions (e.g., using Gaussian or ORCA) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways .
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett constants) with experimental reaction rates .

Data Analysis and Interpretation

Q. How should researchers address conflicting data on the compound’s solubility and partitioning coefficients?

  • Standardized Protocols : Follow OECD guidelines for logP determination (e.g., shake-flask method) .
  • Temperature Control : Ensure consistent temperature during measurements, as solubility can vary significantly at ±5°C .
  • Cross-Validation : Compare results from multiple techniques (e.g., HPLC vs. UV-Vis) .

Q. What advanced techniques are recommended for elucidating degradation pathways of this compound?

  • LC-MS/MS : Identify degradation products via fragmentation patterns .
  • Isotopic Labeling : Use ¹⁴C-labeled compounds to track metabolic pathways in biological systems .
  • EPR Spectroscopy : Detect radical intermediates formed during oxidative degradation .

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